N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.21172409 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Pathways and Mechanisms
Research has demonstrated efficient synthetic pathways for producing derivatives of isoxazolo[5,4-b]pyridine and related compounds. For instance, a study described a general method for synthesizing substituted derivatives using catalytic amounts of p-toluenesulfonic acid or iodine. This method supports the exploration of diverse chemical structures for potential applications in drug development and materials science (Guleli et al., 2019).
Antimicrobial Applications
Several studies have synthesized novel heterocyclic derivatives that exhibited moderate effects against bacterial and fungal species, showcasing the potential of these compounds in developing new antimicrobial agents. For example, compounds incorporating a thiazolo[3,2-a]benzimidazole moiety were evaluated for their antimicrobial activities, indicating their potential in addressing resistant microbial strains (Abdel‐Aziz et al., 2008).
Anticancer Applications
Research on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed that certain compounds exhibited cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapy (Rahmouni et al., 2016). This highlights the compound's relevance in the search for new anticancer drugs.
Insecticidal Applications
The synthesis of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrated potential insecticidal activities. Such research points to the agricultural applications of these compounds in controlling pest populations and supporting crop protection (Fadda et al., 2017).
Biochemical Impacts
Studies on sulfonamide thiazole derivatives as potential insecticidal agents have also investigated their biochemical impacts on the cotton leafworm, indicating the broader ecological and environmental implications of these compounds (Soliman et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-5-27(6-2)11-12-28-18-10-8-7-9-17(18)24-22(28)25-20(29)16-13-14(3)23-21-19(16)15(4)26-30-21/h7-10,13H,5-6,11-12H2,1-4H3,(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJSPEWSMRSOQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=C4C(=NOC4=NC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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